molecular formula C8H12O3 B124843 4-Formylcyclohexane-1-carboxylic acid CAS No. 145195-03-5

4-Formylcyclohexane-1-carboxylic acid

Cat. No. B124843
M. Wt: 156.18 g/mol
InChI Key: XGCHYASVGZWRIX-UHFFFAOYSA-N
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Description

4-Formylcyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H12O3 . It has an average mass of 156.179 Da and a monoisotopic mass of 156.078644 Da . It is also known by other names such as 4-Formylcyclohexancarbonsäure in German, Acide 4-formylcyclohexanecarboxylique in French, and Cyclohexanecarboxylic acid, 4-formyl- .


Molecular Structure Analysis

The molecular structure of 4-Formylcyclohexane-1-carboxylic acid consists of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in databases like ChemSpider .

Scientific Research Applications

Acidic Properties and Structure-Activity Relationships

  • Research on the acidity of weak acids like 4-Formylcyclohexane-1-carboxylic acid and its derivatives, such as bicyclo[2.2.2]octane-1-carboxylic acids, provides insights into the structural factors influencing acid strength. These studies use theoretical calculations to understand how different substituents affect acidity, contributing to a better understanding of molecular behavior in various chemical environments (Wiberg, 2002).

Synthesis and Applications in Metal-Organic Frameworks (MOFs)

  • The construction of metal-organic frameworks (MOFs) using derivatives of 4-Formylcyclohexane-1-carboxylic acid, such as N,N',N"-1,3,5-triazine-2,4,6-triyltris(cis-4-aminocyclohexane-carboxylic acid), has been explored. These MOFs exhibit unique properties like water chains within their structure and strong photoluminescence, making them potential candidates for applications in materials science and photonic devices (Han et al., 2019).

Design and Synthesis in Polymer Chemistry

  • The field of polymer chemistry has seen the use of 4-Formylcyclohexane-1-carboxylic acid derivatives in the design and synthesis of hydrophilic aliphatic polyesters. These substances are synthesized through processes like the Baeyer−Villiger oxidation of cyclohexanone derivatives, showcasing the versatility of 4-Formylcyclohexane-1-carboxylic acid in creating functionally diverse polymeric materials (Trollsås et al., 2000).

Applications in Chiral Solvating Agents

  • A study on novel NMR chiral solvating agents derived from (1R,2R)-diaminocyclohexane demonstrates the potential of 4-Formylcyclohexane-1-carboxylic acid derivatives in enantiodiscrimination for chiral carboxylic acids. These compounds offer improved performance compared to traditional solvating agents, indicating their significance in stereochemical analysis and pharmaceutical research (Yang et al., 2006).

Catalytic Applications

  • The catalytic applications of 4-Formylcyclohexane-1-carboxylic acid derivatives have been researched, particularly in processes like the hydrogenation of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids. These studies highlight the potential of such derivatives in catalytic reactions, impacting areas like chemical synthesis and industrial processing (Bin, 2010).

properties

IUPAC Name

4-formylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-5-6-1-3-7(4-2-6)8(10)11/h5-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCHYASVGZWRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621309
Record name 4-Formylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylcyclohexane-1-carboxylic acid

CAS RN

145195-03-5
Record name 4-Formylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Formylcyclohexane-1-carboxylic acid
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
4
Citations
IP Diwya, R Ramachandrappa - Research Journal of Chemical Sciences …, 2012 - isca.me
… Major oxidation product was identified as 4 – formylcyclohexane – 1 – carboxylic acid. H2O+Br is the reactive species which reacts with the substrate. Based on kinetic results and …
Number of citations: 5 www.isca.me
X Dang, SB Williams, S Devanathan… - Journal of medicinal …, 2021 - ACS Publications
… Following a similar sequence, 12 was synthesized by starting with the commercially available 4-formylcyclohexane-1-carboxylic acid (12a). Compound 13 was made starting with the …
Number of citations: 8 pubs.acs.org
DJ Paustenbach, B Winans, RM Novick… - Critical Reviews in …, 2015 - Taylor & Francis
Crude 4-methylcyclohexanemethanol (MCHM) is an industrial solvent used to clean coal. Approximately 10 000 gallons of a liquid mixture containing crude MCHM were accidently …
Number of citations: 14 www.tandfonline.com
S Kashyap - Synlett, 2023 - thieme-connect.com
Bromamine-T (BAT) is a distinguished member of a special class of compounds called organic haloamines, possessing oxidising properties. It can act as the source of halonium ions, …
Number of citations: 2 www.thieme-connect.com

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